molecular formula C20H23ClN2O5 B2559131 3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID CAS No. 1030614-41-5

3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID

Cat. No.: B2559131
CAS No.: 1030614-41-5
M. Wt: 406.86
InChI Key: DRZIIUQDDVJGQZ-UHFFFAOYSA-N
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Description

3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a dimethoxyphenyl group, and a propanoic acid moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes may include:

    Nitration and Reduction: Starting with a chlorobenzene derivative, nitration followed by reduction can introduce the amino group.

    Amidation: The amino group can then be reacted with a carboxylic acid derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-BROMOPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID
  • 3-[(3-FLUOROPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID

Uniqueness

The presence of the chlorophenyl group in 3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID imparts unique chemical properties compared to its bromine or fluorine analogs

Properties

IUPAC Name

4-(3-chloroanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5/c1-27-17-7-6-13(10-18(17)28-2)8-9-22-16(20(25)26)12-19(24)23-15-5-3-4-14(21)11-15/h3-7,10-11,16,22H,8-9,12H2,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZIIUQDDVJGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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